molecular formula C11H12ClN3O B1456071 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1338691-53-4

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B1456071
CAS RN: 1338691-53-4
M. Wt: 237.68 g/mol
InChI Key: CITKEKCCQOEKAE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole, also known as CMMPT, is a synthetic heterocyclic compound with a wide range of applications in scientific research. Its synthesis method is relatively simple and cost-effective, and its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Organic Synthesis Building Blocks

The triazole compound serves as a versatile building block in organic synthesis. Its chloromethyl and methoxyphenyl groups make it a candidate for various chemical reactions, enabling the synthesis of complex molecules. For instance, it can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by another nucleophile, leading to a wide range of derivatives with potential pharmacological activities .

Suzuki-Miyaura Coupling

In the realm of cross-coupling reactions, the triazole derivative could be used in Suzuki-Miyaura coupling, a powerful tool for forming carbon-carbon bonds. This application is particularly valuable in the pharmaceutical industry for constructing carbon frameworks present in many drug molecules .

Catalyst in Chemical Reactions

The structural motif of the triazole ring, combined with the chloromethyl group, may act as a catalyst or a ligand in various chemical reactions. This includes catalytic cycles where the triazole moiety can bind to transition metals, facilitating transformations such as hydrogenation or oxidation processes .

Development of New Materials

Due to its unique chemical structure, this triazole compound could be used in the development of new materials, such as polymers or coatings, where it imparts specific properties like thermal stability or chemical resistance .

Biological Activity

Compounds containing the triazole ring are known for their biological activities. Thus, this particular compound may be explored for its potential biological applications, such as antimicrobial, antifungal, or anticancer properties, by incorporating it into larger bioactive molecules .

Analytical Chemistry

In analytical chemistry, the compound could be used as a derivatization agent for the analysis of various substances. Its reactive chloromethyl group can attach to target molecules, making them more detectable in instruments like mass spectrometers or HPLC systems .

properties

IUPAC Name

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8-11(7-12)13-14-15(8)9-4-3-5-10(6-9)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITKEKCCQOEKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 4
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 5
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

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